molecular formula C16H13Cl2N3O3S2 B2477790 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide CAS No. 899734-71-5

2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide

Cat. No.: B2477790
CAS No.: 899734-71-5
M. Wt: 430.32
InChI Key: BAGDQWDXTICXNN-UHFFFAOYSA-N
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Description

2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide is a complex organic compound that belongs to the class of benzothiadiazine derivatives. This compound is characterized by the presence of a benzothiadiazine ring system, which is known for its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .

Scientific Research Applications

2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide has been extensively studied for its applications in various fields:

Future Directions

The future directions for research on a compound depend on its properties and potential applications. For example, compound 7b, a 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides-based strobilurin, could be considered as the most promising fungicidal candidate for further study .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide typically involves the reaction of 7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-3-thiol with 2-chlorobenzylamine in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and amine derivatives, each with potential pharmacological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide apart from similar compounds is its unique combination of functional groups, which confer specific pharmacological properties. The presence of both chloro and sulfanyl groups enhances its reactivity and potential for diverse biological activities .

Properties

IUPAC Name

2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O3S2/c17-11-5-6-13-14(7-11)26(23,24)21-16(20-13)25-9-15(22)19-8-10-3-1-2-4-12(10)18/h1-7H,8-9H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGDQWDXTICXNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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